

# Application Notes and Protocols for Andamertinib and MET Inhibitor Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Andamertinib |           |
| Cat. No.:            | B15613523    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the amplification or overexpression of the MET proto-oncogene, which leads to bypass signaling and continued tumor cell proliferation and survival.[1] **Andamertinib** (PLB1004) is a potent and selective irreversible EGFR-TKI that targets various EGFR mutations.[2] Vebreltinib is a potent and selective MET inhibitor.[2] The combination of **andamertinib** with a MET inhibitor like vebreltinib represents a rational therapeutic strategy to overcome MET-driven resistance to EGFR inhibitors.[2]

These application notes provide an overview of the preclinical and clinical evaluation of **andamertinib** in combination with a MET inhibitor, along with detailed protocols for key experimental procedures.

## **Signaling Pathways and Rationale for Combination**

EGFR and MET are both receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, proliferation, and survival.[3] In EGFR-mutant NSCLC, tumor cells are dependent on EGFR



## Methodological & Application

Check Availability & Pricing

signaling. However, under the selective pressure of EGFR TKIs, some cancer cells can develop resistance by amplifying the MET gene. This leads to MET receptor hyperactivation, which can then reactivate the PI3K/AKT and/or MAPK pathways, bypassing the EGFR blockade.[1]

The combination of an EGFR inhibitor (**andamertinib**) and a MET inhibitor (vebreltinib) is designed to simultaneously block both the primary oncogenic driver (EGFR) and the resistance pathway (MET), leading to a more potent and durable anti-tumor response.





Click to download full resolution via product page

Figure 1: Simplified EGFR and MET Signaling Pathways and Inhibition.



## **Preclinical Data**

While specific preclinical data for the **andamertinib** and vebreltinib combination is not extensively published, studies on similar combinations of EGFR and MET inhibitors have demonstrated synergistic effects in vitro and in vivo.

## In Vitro Synergy

The synergistic effect of combining an EGFR inhibitor and a MET inhibitor can be quantified by calculating the Combination Index (CI) based on the Chou-Talalay method.[4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4]

Table 1: Representative In Vitro Synergy Data for EGFRi and METi Combination

| Cell Line     | EGFR<br>Mutation | MET<br>Status    | Drug<br>Combinat<br>ion      | IC50<br>(Single<br>Agent) | IC50<br>(Combina<br>tion) | Combinat<br>ion Index<br>(CI) |
|---------------|------------------|------------------|------------------------------|---------------------------|---------------------------|-------------------------------|
| HCC827-<br>ER | exon 19<br>del   | MET<br>amplified | Erlotinib<br>+<br>Crizotinib | >10 µM<br>(Erlotinib)     | 0.1 μM<br>(Erlotinib)     | <1                            |

| H1975 | L858R, T790M | MET normal | WZ4002 + E7050 | 25 nM (WZ4002) | 5 nM (WZ4002) | < 1 |

Note: This table presents illustrative data from studies on different EGFR and MET inhibitor combinations to demonstrate the expected synergistic effects. Specific data for **andamertinib** and vebreltinib is not yet publicly available.

## In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models are crucial for evaluating the antitumor efficacy of drug combinations.

Table 2: Representative In Vivo Efficacy of EGFRi and METi Combination in a PDX Model



| Treatment Group      | Dosing | Tumor Growth Inhibition (%) |
|----------------------|--------|-----------------------------|
| Vehicle              | -      | 0                           |
| Andamertinib (EGFRi) | [Dose] | [Expected TGI]              |
| Vebreltinib (METi)   | [Dose] | [Expected TGI]              |

| Andamertinib + Vebreltinib | [Dose] | [Expected Synergistic TGI] |

Note: This table is a template for presenting in vivo data. Specific tumor growth inhibition (TGI) values for the **andamertinib** and vebreltinib combination are not yet publicly available.

## **Clinical Data: The KYLIN-1 Study**

The KYLIN-1 study is a Phase Ib/II clinical trial evaluating the combination of vebreltinib (a MET inhibitor) and **andamertinib** (PLB1004, an EGFR inhibitor) in patients with EGFR-mutated NSCLC with MET amplification or overexpression after failing prior EGFR-TKI treatment.[2]

Table 3: Clinical Efficacy of Vebreltinib and Andamertinib in the KYLIN-1 Study[2]

| Parameter                                | All Patients (n=56)                             | Patients with Brain<br>Metastases (n=19)        |
|------------------------------------------|-------------------------------------------------|-------------------------------------------------|
| Dosing Regimen                           | Vebreltinib 150mg BID +<br>Andamertinib 80mg QD | Vebreltinib 150mg BID +<br>Andamertinib 80mg QD |
| Confirmed Overall Response<br>Rate (ORR) | 50.0%                                           | 42.1%                                           |

| Median Progression-Free Survival (mPFS) | 9.9 months | 9.5 months |

Grade 3 or higher treatment-related adverse events (TRAEs) occurred in 19.6% of patients, with no treatment discontinuations or deaths due to TRAEs.[2]

# **Experimental Protocols**



# Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of **andamertinib** and a MET inhibitor, alone and in combination, and to calculate the Combination Index (CI).



Click to download full resolution via product page

Figure 2: Workflow for in vitro cell viability and synergy assessment.



### Materials:

- NSCLC cell lines (e.g., those with acquired resistance to EGFR TKIs and MET amplification)
- Andamertinib and MET inhibitor (e.g., Vebreltinib)
- Complete cell culture medium
- 96-well plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- · Multichannel pipette
- Plate reader

### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
- · Drug Preparation and Treatment:
  - Prepare stock solutions of andamertinib and the MET inhibitor in DMSO.
  - Perform serial dilutions of each drug individually and in combination at a fixed ratio (e.g., based on their individual IC50 values).
  - $\circ~$  Add 100  $\mu L$  of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
- MTT Assay:
  - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.



- $\circ\,$  Carefully remove the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.
  - Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.[4]

# Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for assessing the effect of the drug combination on the phosphorylation status of key proteins in the EGFR and MET signaling pathways.

### Materials:

- NSCLC cells
- Andamertinib and MET inhibitor
- · 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)



- Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-MET, anti-total MET, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like GAPDH)
- HRP-conjugated secondary antibodies
- ECL substrate and imaging system

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with **andamertinib**, the MET inhibitor, or the combination at specified concentrations for a set time (e.g., 2, 6, or 24 hours).
- Protein Extraction: Lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation.

## **Protocol 3: In Vivo Xenograft Tumor Model**

This protocol outlines the evaluation of the anti-tumor efficacy of the **andamertinib** and MET inhibitor combination in a mouse xenograft model.





Click to download full resolution via product page

Figure 3: Workflow for in vivo xenograft studies.

### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- NSCLC cells with MET-driven resistance to EGFR TKIs
- Andamertinib and MET inhibitor formulated for in vivo administration



- Vehicle control
- Calipers for tumor measurement
- Animal scale

### Procedure:

- Cell Implantation: Subcutaneously inject 1-5 x 10<sup>6</sup> cells in Matrigel into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., n=8-10 per group).
- Treatment Groups:
  - Group 1: Vehicle control
  - Group 2: Andamertinib
  - Group 3: MET inhibitor
  - Group 4: Andamertinib + MET inhibitor
- Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., oral gavage).
- Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
- Euthanasia and Analysis: Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
  - Calculate Tumor Growth Inhibition (TGI).
  - Perform survival analysis.



Excise tumors for further analysis (e.g., immunohistochemistry for p-EGFR, p-MET, Ki-67, etc.).

## Conclusion

The combination of **andamertinib** with a MET inhibitor is a promising strategy for overcoming acquired resistance in EGFR-mutant NSCLC driven by MET amplification. The clinical data from the KYLIN-1 study demonstrates significant efficacy and a manageable safety profile for the combination of vebreltinib and **andamertinib**.[2] The provided protocols offer a framework for the preclinical evaluation of this and similar combination therapies, which are essential for further drug development and for elucidating the underlying mechanisms of synergy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. Avistone Announces Encouraging Results for Vebreltinib plus Andamertinib (PLB1004) in EGFR-mutated NSCLC with MET Amplification or Overexpression at ASCO Annual Meeting 2025 [en.avistonebio.com]
- 3. Apollomics Presents Vebreltinib Data in Patients with Non-Small Cell Lung Cancer with METex14 Skipping Mutations at European Society for Medical Oncology (ESMO) Congress 2024 | APLM Stock News [stocktitan.net]
- 4. 4.4. Combination Index [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Andamertinib and MET Inhibitor Combination Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613523#andamertinib-and-met-inhibitor-combination-studies]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com